molecular formula C15H12F2N2 B14064002 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine CAS No. 833474-64-9

1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine

Cat. No.: B14064002
CAS No.: 833474-64-9
M. Wt: 258.27 g/mol
InChI Key: UWXWPLXZTYYIHK-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine typically involves the reaction of 2,5-difluorobenzyl chloride with indole-5-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine is unique due to the specific positioning of the difluorophenyl group, which influences its binding affinity and selectivity towards biological targets. This structural uniqueness can result in different pharmacological profiles and therapeutic potentials compared to its analogs .

Properties

CAS No.

833474-64-9

Molecular Formula

C15H12F2N2

Molecular Weight

258.27 g/mol

IUPAC Name

1-[(2,5-difluorophenyl)methyl]indol-5-amine

InChI

InChI=1S/C15H12F2N2/c16-12-1-3-14(17)11(7-12)9-19-6-5-10-8-13(18)2-4-15(10)19/h1-8H,9,18H2

InChI Key

UWXWPLXZTYYIHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC3=C(C=CC(=C3)F)F)C=C1N

Origin of Product

United States

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